molecular formula C16H13BrFN5 B2624945 N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine CAS No. 1956364-85-4

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B2624945
CAS No.: 1956364-85-4
M. Wt: 374.217
InChI Key: UCOVTURMXGRVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine ring is functionalized with bromophenyl and pyridinylmethyl groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-Bromophenyl)-5-fluoro-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways, leading to the desired therapeutic outcomes .

Properties

IUPAC Name

2-N-(4-bromophenyl)-5-fluoro-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN5/c17-12-3-5-13(6-4-12)22-16-21-10-14(18)15(23-16)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVTURMXGRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=NC=C2F)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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